molecular formula C11H18N2O2 B1418611 3-(Cycloheptylamino)pyrrolidine-2,5-dione CAS No. 1218582-07-0

3-(Cycloheptylamino)pyrrolidine-2,5-dione

Cat. No. B1418611
M. Wt: 210.27 g/mol
InChI Key: CBSFBGXTQLJYFE-UHFFFAOYSA-N
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Description

“3-(Cycloheptylamino)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 . It’s a versatile compound with diverse applications in scientific research, ranging from drug development to materials synthesis.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “3-(Cycloheptylamino)pyrrolidine-2,5-dione”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological activity of the resulting compounds .


Molecular Structure Analysis

The pyrrolidine ring in “3-(Cycloheptylamino)pyrrolidine-2,5-dione” is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“3-(Cycloheptylamino)pyrrolidine-2,5-dione” has a molecular formula of C11H18N2O2 and a molecular weight of 210.27 . No further physical and chemical properties are mentioned in the retrieved sources.

Scientific Research Applications

Versatility in Drug Discovery

3-(Cycloheptylamino)pyrrolidine-2,5-dione, due to its pyrrolidine structure, is considered a versatile scaffold in drug discovery. The pyrrolidine ring's saturated nature, coupled with the potential for efficient pharmacophore exploration and contribution to stereochemistry, makes it a focal point in medicinal chemistry. The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” enhances three-dimensional coverage, thereby influencing the binding mode to enantioselective proteins and potentially leading to varied biological profiles for drug candidates (Li Petri et al., 2021).

Serotonin Receptor Activity

The compound has shown relevance in the study of serotonin receptor affinity. Specifically, derivatives containing the pyrrolidine-2,5-dione ring have exhibited variable affinity for 5-HT1A and 5-HT2A receptors, suggesting a potential role in the development of treatments targeting serotonin receptors (Obniska et al., 2006).

Anticonvulsant and Analgesic Properties

Extensive research has been conducted on the anticonvulsant and analgesic properties of 3-(Cycloheptylamino)pyrrolidine-2,5-dione derivatives. Several studies have demonstrated the potential of these compounds as anticonvulsant agents, with some showing promising results in acute models of seizures in mice, and potential mechanisms of action being related to the modulation of neuronal voltage-sensitive sodium and calcium channels (Rybka et al., 2017; Rapacz et al., 2019; Góra et al., 2021; Malik et al., 2014; Obniska et al., 2012; Whomsley et al., 1993; Badru et al., 2012; Muramatsu et al., 1990; Abram et al., 2020; Obniska et al., 2020; Kotlyar et al., 2021; Pelkey et al., 2015; Kamiński et al., 2015).

Anti-Inflammatory and Anti-Tumor Activity

The anti-tumor effects of derivatives, such as the 3-amino N-substituted pyrrolidine-2,5-dione N-mustard hydrochloride against specific cancer types like Ehrlich (ascites) carcinoma, have been noted. Additionally, the anti-inflammatory properties of pyrrolidine derivatives have been studied, showing potential in reducing manifestations of inflammation in models of diseases like ulcerative colitis (Indap et al., 1991; Kuznietsova et al., 2013).

Dye and Pigment Applications

Pyrrolidine derivatives have been identified in the synthesis of diketopyrrolopyrroles, which are widely used as dyes and pigments in applications such as high-quality pigments, field-effect transistors, and fluorescence imaging. This underscores the compound's relevance not only in medicinal chemistry but also in materials science (Grzybowski & Gryko, 2015).

Future Directions

The pyrrolidine ring, a key feature of “3-(Cycloheptylamino)pyrrolidine-2,5-dione”, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Therefore, this compound and its derivatives have the potential to contribute significantly to future drug research and development endeavors .

properties

IUPAC Name

3-(cycloheptylamino)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c14-10-7-9(11(15)13-10)12-8-5-3-1-2-4-6-8/h8-9,12H,1-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSFBGXTQLJYFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cycloheptylamino)pyrrolidine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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